HCV NS5B Polymerase Weak Inhibition Profile
This compound demonstrates weak inhibitory activity against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its IC50 value is >50,000 nM [1]. This quantitative, low-potency profile is in contrast to other, more potent 2,4-dioxobutanoic acid derivatives that have been developed for this target. This well-defined lack of potent activity establishes the compound's primary utility not as a lead, but as a valuable tool compound for experimental controls and SAR studies.
| Evidence Dimension | Inhibition of HCV NS5B RNA-dependent RNA polymerase |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Potent 4-substituted 2,4-dioxobutanoic acid inhibitors (IC50 values typically in the low micromolar to nanomolar range for this target class) |
| Quantified Difference | > 50-fold difference in potency compared to potent inhibitors |
| Conditions | In vitro enzyme inhibition assay as reported in BindingDB, curated from ChEMBL |
Why This Matters
For scientists working on HCV polymerase inhibitors, this compound's defined, low potency makes it an ideal negative control or a starting scaffold for building SAR models, where a clear activity difference is critical for data interpretation.
- [1] BindingDB. BDBM50137880 (4-Furan-2-yl-2,4-dioxo-butyric acid | CHEMBL177529). Activity against Hepatitis C virus NS5B RNA-dependent RNA polymerase. View Source
